A-674563 hydrochloride
CAS No.:
Cat. No.: VC2872396
Molecular Formula: C22H23ClN4O
Molecular Weight: 394.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23ClN4O |
|---|---|
| Molecular Weight | 394.9 g/mol |
| IUPAC Name | (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C22H22N4O.ClH/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16;/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26);1H/t19-;/m0./s1 |
| Standard InChI Key | HLNHYVLLEFHBJD-FYZYNONXSA-N |
| Isomeric SMILES | CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N.Cl |
| SMILES | CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl |
| Canonical SMILES | CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl |
Introduction
Chemical Properties and Structure
Physical Properties
A-674563 hydrochloride possesses several distinctive physical and chemical characteristics that influence its pharmacological behavior. The compound has the molecular formula C₂₂H₂₃ClN₄O with a molecular weight of 394.9 Daltons and is identified by the CAS number 2070009-66-2 . One of its notable features is its excellent solubility profile, which facilitates its use in various experimental conditions.
The solubility properties of A-674563 hydrochloride are summarized in the following table:
| Solvent | Solubility |
|---|---|
| DMSO | 62.5-72 mg/mL (158.27-182.32 mM) |
| Water | 72-100 mg/mL (182.32-253.23 mM) |
| Ethanol | 18 mg/mL (45.58 mM) |
This favorable solubility profile enables flexible administration routes in experimental settings, contributing to its utility as both a research tool and potential therapeutic agent . The compound should be stored at -20°C under nitrogen to maintain stability, and stock solutions should be prepared with care to avoid repeated freeze-thaw cycles that could compromise its activity .
Structural Features
A-674563 hydrochloride was derived from the parent compound A-443654 through structural modification. The key structural change involved replacing the indole moiety present in A-443654 with a phenyl group, which significantly improved the oral bioavailability of the compound while largely preserving its kinase inhibition profile . This modification represents a successful application of medicinal chemistry principles to enhance the drug-like properties of a lead compound.
The canonical SMILES notation for A-674563 is NC@@HCOC2=CC(C3=CC4=C(C=C3)NN=C4C)=CN=C2.[H]Cl, reflecting its complex heterocyclic structure . The compound contains an indazole core linked to a pyridine ring, with an amino group and phenyl substituent forming key elements of its pharmacophore. This structural arrangement enables specific interactions with the ATP-binding pocket of Akt1 and related kinases.
Mechanism of Action
Kinase Inhibition Profile
A-674563 hydrochloride exhibits potent inhibitory activity against multiple kinases, with its primary target being Akt1. The compound acts as an ATP-competitive inhibitor, binding to the active site of target kinases and preventing ATP binding and subsequent phosphorylation of downstream substrates . The kinase inhibition profile of A-674563 hydrochloride demonstrates a range of activities against various kinases, as summarized in the following table:
| Kinase Target | Inhibitory Potency (Ki) |
|---|---|
| Akt1 | 11 nM |
| PKA | 16 nM |
| CDK2 | 46 nM |
| GSK3β | 110 nM |
| ERK2 | 260 nM |
| PKCδ | 360 nM |
| RSK2 | 580 nM |
| MAPK-AP2 | 1.1 μM |
| PKCγ | 1.2 μM |
| Chk1 | 2.6 μM |
| CK2 | 5.4 μM |
| SRC | 13 μM |
Selectivity
Interestingly, structure-activity relationship studies have explored modifications at the C-7 position of the indazole ring to enhance selectivity for specific Akt isoforms. Analogs with various alkyl substituents at this position demonstrated differential selectivity profiles across Akt1, Akt2, and Akt3, with some compounds showing improved selectivity for specific isoforms . These findings highlight the potential for further refinement of A-674563 derivatives to achieve greater specificity in targeting individual Akt isoforms.
Pharmacological Properties
In Vitro Studies
A-674563 hydrochloride has demonstrated significant anti-proliferative and cytotoxic effects across various cancer cell types in vitro. The compound slows proliferation of tumor cells with an EC50 of approximately 0.4 μM . In soft tissue sarcoma (STS) cell lines, A-674563 shows potent inhibitory effects with IC50 values ranging from 0.22±0.034 μM to 0.35±0.06 μM at 48 hours of treatment .
In human melanoma cells, A-674563 at concentrations of 10-1000 nM demonstrates both anti-proliferative and cytotoxic effects, inducing apoptotic cell death that can be inhibited by caspase inhibitors . This suggests that the compound's cytotoxic effects are mediated, at least in part, through the activation of apoptotic pathways. Similarly, in acute myeloid leukemia cells, A-674563 activates caspase-3/9 and induces apoptosis .
At the molecular level, A-674563 treatment has been shown to:
-
Decrease GSK3 and MDM2 phosphorylation in STS cells
-
Induce G2 cell cycle arrest
-
Upregulate the expression of GADD45A independent of p53 status
-
Inhibit melanoma cells through both Akt-dependent and Akt-independent mechanisms
These findings suggest that the pharmacological effects of A-674563 extend beyond simple Akt1 inhibition and likely involve modulation of multiple signaling pathways, potentially due to its activity against additional kinase targets.
In Vivo Studies
In other tumor models, A-674563 has demonstrated more promising single-agent activity:
-
At 20 mg/kg twice daily (oral), the compound inhibits tumor growth without causing significant weight loss in mice
-
At 25-100 mg/kg daily (lavage), it potently inhibits A375 melanoma xenograft growth
-
At 15-40 mg/kg (injection), it inhibits U937 xenograft growth and improves mouse survival
Molecular analysis of tumors treated with A-674563 reveals increased levels of GADD45α and decreased levels of PCNA (a nuclear marker for proliferation). Additionally, TUNEL assay staining levels (a marker for apoptosis) increase in the A-674563-treated specimens, confirming the pro-apoptotic effects observed in vitro .
Beyond its antitumor activities, A-674563 also affects glucose metabolism, increasing plasma insulin levels in oral glucose tolerance tests at doses of 20-100 mg/kg . This metabolic effect is consistent with the known role of Akt signaling in insulin regulation and glucose homeostasis.
Therapeutic Applications
Cancer Research
A-674563 hydrochloride has emerged as a valuable tool in cancer research, particularly for investigating the specific contributions of Akt1 to tumor development and progression. The compound's potent inhibition of Akt1 and its demonstrated efficacy against various cancer cell lines make it useful for dissecting the complex role of Akt signaling in cancer biology.
Of particular interest is the finding that Akt isoforms may have opposing effects in lung tumor development, with Akt1 inhibition delaying and decreasing tumorigenesis while Akt2 ablation accelerates and promotes tumorigenesis . This observation suggests that selective inhibition of Akt1, rather than pan-Akt inhibition, might be a more effective therapeutic strategy for certain cancer types, including non-small cell lung cancer (NSCLC) .
The compound has shown promising activity against several cancer types in preclinical models:
-
Soft tissue sarcomas: A-674563 induces G2 cell cycle arrest and apoptosis, with efficacy against multiple STS cell lines
-
Melanoma: Shows both anti-proliferative and pro-apoptotic effects in cultured cells and xenograft models
-
Acute myeloid leukemia: Demonstrates cytotoxicity and activates apoptotic pathways
-
Non-small cell lung cancer: Exhibits superior efficacy compared to pan-Akt inhibitors
These findings highlight the potential of A-674563 and related selective Akt1 inhibitors as therapeutic agents for a range of malignancies, particularly those driven by dysregulated Akt1 signaling.
Comparative Studies with Other AKT Inhibitors
Comparative studies between A-674563 hydrochloride and other Akt inhibitors have provided valuable insights into the potential advantages of selective Akt1 inhibition. A direct comparison with the pan-Akt inhibitor MK-2206 in six NSCLC cell lines demonstrated that A-674563 was significantly more effective at reducing cell survival and had lower IC50 values across all tested cell lines .
The superior efficacy of A-674563 was particularly pronounced in NSCLC cell lines harboring STK11 mutations, suggesting a possible context-dependent advantage for selective Akt1 inhibition . Further analysis revealed that A-674563 and MK-2206 had divergent effects on cell cycle progression, with A-674563 treatment significantly altering cell cycle distribution compared to controls .
The improved efficacy of A-674563 over MK-2206 might be attributed to:
-
Selective inhibition of Akt1 over other Akt isoforms
-
Off-target CDK2 inhibition, which may contribute to its anti-proliferative effects
-
Distinct effects on cell cycle progression
-
Possibly different pharmacokinetic or pharmacodynamic properties
These findings suggest that the development of selective Akt1 inhibitors with additional activity against complementary targets like CDK2 might represent a promising therapeutic strategy for certain cancer types, potentially offering advantages over broader spectrum Akt inhibitors.
Chemical Synthesis
The chemical synthesis of A-674563 hydrochloride and its derivatives has been approached through various synthetic routes, reflecting the importance of developing efficient methods for producing this compound and related analogs. The compound was initially derived from A-443654 by replacing the indole moiety with a phenyl group to improve oral bioavailability .
A more versatile synthetic route utilizes direct alkyl-substitution of 2-bromo-6-methylnitorobenzene through Suzuki coupling under a Hartwig catalyst . In this approach:
-
2-Bromo-6-methylnitrobenzene undergoes Suzuki coupling with alkylboronic acids catalyzed by Pd(dba)2 and Q-phos
-
The nitro group is subsequently reduced to yield 2-alkyl-6-methylaniline
-
The resulting aniline is converted to the desired indazole structure through established procedures
Notably, the use of the nitro-substituted starting material rather than the corresponding aniline is crucial, as the nitro group activates the arylbromide for the coupling reaction .
Additional synthetic approaches have been developed for analogs with methyl substitution at the C3 position of the indazole ring, further expanding the structural diversity of A-674563 derivatives . These various synthetic routes have enabled the production of a library of analogs with different substitution patterns, facilitating structure-activity relationship studies and the potential development of compounds with improved potency or selectivity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume